Erythynone
Description
Erythynone is a pyrano-rotenoid compound isolated from the root bark of Piscidia erythrina L. (Jamaican Dogwood) . Structurally, it belongs to the rotenoid class of isoflavonoids, characterized by a tetracyclic framework with a fused pyran ring (D/E-rings) and a 12a-hydroxy substitution pattern. Its molecular formula is C₂₃H₂₂O₇ (M⁺ = 440), with key spectral features including a base peak fragment at m/z 208 in mass spectrometry (MS), indicative of a 2,3-dimethoxy-12a-hydroxy rotenoid core . This compound exhibits dextrorotatory optical activity ([α]D +28°) and a negative first Cotton effect at 370 nm in circular dichroism (CD) spectra, confirming its 6aS,12aS absolute stereochemistry .
Properties
Molecular Formula |
C24H24O7 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
10,17,18-trimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3,5,9,11,15,17,19-heptaen-13-one |
InChI |
InChI=1S/C24H24O7/c1-24(2)7-6-12-22-14(9-18(28-5)23(12)31-24)21(25)20-13-8-16(26-3)17(27-4)10-15(13)29-11-19(20)30-22/h6-10,19-20H,11H2,1-5H3 |
InChI Key |
MFTMKRIDUBXOMI-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C3C(=CC(=C2O1)OC)C(=O)C4C(O3)COC5=CC(=C(C=C45)OC)OC)C |
Canonical SMILES |
CC1(C=CC2=C3C(=CC(=C2O1)OC)C(=O)C4C(O3)COC5=CC(=C(C=C45)OC)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Erythynone shares structural and functional similarities with other rotenoids, particularly those isolated from Piscidia erythrina. Below is a detailed comparison:
Table 1: Structural and Spectral Comparison of this compound and Related Rotenoids
| Compound | Molecular Formula | Key Substituents | MS Fragments (m/z) | Optical Rotation ([α]D) | Stereochemistry |
|---|---|---|---|---|---|
| This compound (6) | C₂₃H₂₂O₇ | 12a-hydroxy, D/E pyrano ring | 208 (base), 217, 233 | +28° | 6aS,12aS |
| Compound 4 | C₂₄H₂₄O₈ | 2,3-dimethoxy, 12a-hydroxy | 208 (base), 217 | Not reported | 6aS,12aS |
| Compound 5 | C₂₃H₂₂O₇ | 12a-hydroxy, modified D/E ring | 208 (base), 217 | Not reported | 6aS,12aS |
| Compound 7 | C₂₄H₂₄O₈ | 12a-hydroxy, cis-B/C junction | 233 (e), 217 (b) | +28° | 6aS,12aS |
Key Findings
Structural Similarities: All compounds share the 6aS,12aS stereochemistry, critical for their biological activity . this compound and Compound 7 both exhibit a cis-B/C ring junction, confirmed by NMR coupling constants (e.g., 1-H at δ 6.68) .
Spectral Differences: this compound’s MS base peak at m/z 208 aligns with its 12a-hydroxy rotenoid core, while Compound 7 shows additional fragments at m/z 233 and 217, attributed to D-ring modifications . Compound 7’s CD curve matches this compound’s, suggesting conserved stereoelectronic properties despite structural variations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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